(1,3-dimethylbutyl)({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amine
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Description
The compound contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . It has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical and Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity . This can affect the physical and chemical properties of the compounds it is part of, including their solubility, acidity, and basicity .Mechanism of Action
The mechanism of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound and its intended use. For example, some notable drugs containing trifluoromethyl groups include efavirenz (an HIV reverse transcriptase inhibitor), fluoxetine (an antidepressant), and celecoxib (a nonsteroidal anti-inflammatory drug) .
Future Directions
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This suggests that there could be future research directions in exploring new derivatives of trifluoromethyl-containing compounds for various applications, including medicinal chemistry .
Properties
IUPAC Name |
4-methyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]pentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O/c1-13(2)10-14(3)24-12-15-6-5-9-23-18(15)25-17-8-4-7-16(11-17)19(20,21)22/h4-9,11,13-14,24H,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVKYYDGUDIFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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